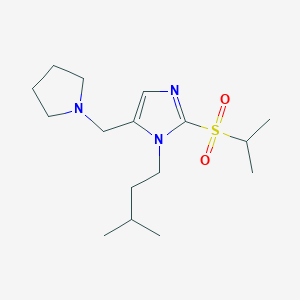![molecular formula C9H9N3O2S B5017170 3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5017170.png)
3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dione, also known as PPARγ agonist, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been studied for its ability to modulate the activity of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in various physiological processes.
作用機序
The mechanism of action of 3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dioneγ agonists involves the activation of this compoundγ, which regulates the expression of various genes involved in glucose and lipid metabolism, inflammation, and cell proliferation. This compoundγ agonists bind to the ligand-binding domain of this compoundγ, inducing a conformational change that allows the receptor to interact with co-activators and initiate gene transcription.
Biochemical and Physiological Effects:
Studies have shown that this compoundγ agonists, including this compound, can improve insulin sensitivity, reduce inflammation, and induce apoptosis in cancer cells. These compounds have also been shown to modulate lipid metabolism, reduce oxidative stress, and improve endothelial function.
実験室実験の利点と制限
One of the advantages of using 3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dione in lab experiments is its specificity for this compoundγ, which allows for the selective modulation of this compoundγ activity. However, the limitations of using this compound include its potential toxicity and the need for careful dosing to avoid adverse effects.
将来の方向性
Future research on 3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dione could focus on its potential therapeutic applications in other diseases, including neurodegenerative disorders and cardiovascular disease. Additionally, studies could investigate the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Further research could also explore the potential side effects of this compound and develop strategies to mitigate these effects.
合成法
The synthesis of 3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dione involves the reaction of 2-pyridinylamine with 2-chloroacetic acid followed by the reaction with thiosemicarbazide. The resulting compound is then treated with acetic anhydride to obtain the final product.
科学的研究の応用
3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dioneγ agonists, including this compound, have been extensively studied for their potential therapeutic applications in various diseases, including diabetes, cancer, and inflammation. Studies have shown that this compoundγ agonists can improve insulin sensitivity, reduce inflammation, and induce apoptosis in cancer cells.
特性
IUPAC Name |
3-[(pyridin-2-ylamino)methyl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c13-8-5-15-9(14)12(8)6-11-7-3-1-2-4-10-7/h1-4H,5-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYSTTRXCNRTLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CNC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(1,3-benzothiazol-5-ylcarbonyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone](/img/structure/B5017098.png)

![4-nitrophenyl 3-[(4-bromophenyl)sulfonyl]benzenesulfonate](/img/structure/B5017113.png)
![1-methyl-4-[3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B5017115.png)

![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5017131.png)
![1-isobutyl-8-(2-pyridinylmethyl)-3-[3-(3-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5017135.png)
![3-(aminocarbonyl)-1-[2-(dimethylamino)ethyl]pyridinium chloride hydrochloride](/img/structure/B5017140.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridin-5-ium bromide](/img/structure/B5017152.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5017160.png)

![4-[4-[4-(benzyloxy)-3-methoxybenzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5017173.png)
![7-amino-5-(3,4-dichlorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5017188.png)
![N-benzyl-3-{[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5017192.png)